molecular formula C10H17NO3 B13504748 Methyl1-(oxetan-3-yl)piperidine-2-carboxylate

Methyl1-(oxetan-3-yl)piperidine-2-carboxylate

Cat. No.: B13504748
M. Wt: 199.25 g/mol
InChI Key: RMOYHEFXLUTFKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both oxetane and piperidine moieties. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate may involve large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The piperidine ring can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

  • Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate
  • Methyl 2-(oxetan-3-ylidene)acetate
  • Oxetan-3-one derivatives

Comparison: Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is unique due to the presence of both oxetane and piperidine rings, which impart distinct reactivity and properties. Compared to other oxetane derivatives, this compound exhibits enhanced stability and versatility in various chemical reactions .

Biological Activity

Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Structural Characteristics

Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate contains both an oxetane ring and a piperidine structure, which contribute to its biological properties. The presence of these rings enhances the compound's reactivity and affinity for various biological targets. Below is a summary of its structural information:

Property Details
Molecular Formula C₉H₁₅N₁O₃
SMILES C1CCN(C(C1)C(=O)O)C2COC2
InChIKey VTASPJLHXNGZQQ-UHFFFAOYSA-N

The biological activity of methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is primarily attributed to its interaction with various enzymes and receptors. The oxetane ring can participate in ring-opening reactions, generating reactive intermediates that may interact with biological molecules. The piperidine moiety enhances binding affinity to specific targets, which can modulate their activity effectively .

Enzyme Interactions

Research indicates that methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is utilized in studies focusing on enzyme interactions and protein-ligand binding. Its structural components allow it to serve as a valuable tool for investigating the dynamics of enzyme mechanisms and the development of enzyme inhibitors.

Therapeutic Potential

The compound is being investigated for its potential therapeutic properties, particularly as a precursor in drug synthesis. Its unique structure suggests it may exhibit enhanced pharmacological properties compared to traditional compounds lacking such motifs. Preliminary studies have indicated that compounds containing oxetane moieties can improve solubility, metabolic stability, and lipophilicity, making them attractive candidates for drug development .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives related to methyl 1-(oxetan-3-yl)piperidine-2-carboxylate:

  • Synthesis of Related Compounds : A study reported efficient synthetic routes for preparing new heterocyclic amino acid derivatives containing oxetane rings. These derivatives exhibited promising yields and demonstrated potential applications in drug discovery .
  • Oxetanes in Drug Discovery : Research highlighted the increasing interest in oxetanes as bioisosteres of carbonyl groups, which can enhance drug-like properties. Several oxetane-containing compounds are currently undergoing clinical trials, showcasing their relevance in modern medicinal chemistry .
  • Biological Activity Assessment : In vitro assays have shown that compounds with oxetane structures often exhibit improved interactions with biological targets compared to their non-oxetane counterparts. This has implications for developing more effective therapeutic agents .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl 1-(oxetan-3-yl)piperidine-2-carboxylate

InChI

InChI=1S/C10H17NO3/c1-13-10(12)9-4-2-3-5-11(9)8-6-14-7-8/h8-9H,2-7H2,1H3

InChI Key

RMOYHEFXLUTFKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCN1C2COC2

Origin of Product

United States

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